Cyclopropyl-(2,4-dichloro-benzyl)-amine
Overview
Description
Cyclopropyl-(2,4-dichloro-benzyl)-amine is an organic compound that features a cyclopropyl group attached to a benzyl amine moiety, which is further substituted with two chlorine atoms at the 2 and 4 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(2,4-dichloro-benzyl)-amine typically involves the following steps:
Preparation of 2,4-Dichlorobenzyl Chloride: This intermediate can be synthesized by the chlorination of 2,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as ferric chloride.
Formation of this compound: The 2,4-dichlorobenzyl chloride is then reacted with cyclopropylamine under basic conditions to yield the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(2,4-dichloro-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alcohols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl amines with various functional groups.
Scientific Research Applications
Cyclopropyl-(2,4-dichloro-benzyl)-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the effects of cyclopropyl and dichlorobenzyl groups on biological systems.
Industrial Applications: It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclopropyl-(2,4-dichloro-benzyl)-amine involves its interaction with specific molecular targets. The cyclopropyl group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. The dichlorobenzyl moiety can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl Alcohol: A mild antiseptic used in throat lozenges.
2,4-Dichlorobenzyl Chloride: An intermediate used in organic synthesis.
Cyclopropylamine: A simple amine with a cyclopropyl group.
Uniqueness
Cyclopropyl-(2,4-dichloro-benzyl)-amine is unique due to the combination of the cyclopropyl and dichlorobenzyl groups, which can impart distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential biological activity compared to its individual components.
Biological Activity
Cyclopropyl-(2,4-dichloro-benzyl)-amine is an organic compound notable for its potential biological activities and applications in medicinal chemistry. Its unique structure, featuring a cyclopropyl group and a dichlorobenzyl moiety, suggests various interactions with biological systems. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₈Cl₂N
- Molecular Weight : 216.1 g/mol
- Physical State : Typically encountered as a pale yellow oil.
The compound's structure enhances its lipophilicity, facilitating membrane penetration and interaction with biological targets. The dichlorobenzyl group may influence the compound's binding affinity to proteins or enzymes, making it a candidate for pharmacological exploration.
This compound is believed to exert its biological effects through several mechanisms:
- Interaction with Proteins : Preliminary studies indicate that it may interact with deubiquitinase complexes, potentially influencing protein degradation pathways. This interaction could be significant in cancer therapy and other therapeutic areas where modulation of protein function is critical.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes due to the structural properties of the dichlorobenzyl moiety.
Biological Activity
Research has highlighted various aspects of the biological activity of this compound:
- Antimalarial Activity : Related compounds in the cyclopropyl carboxamide class have shown promising antimalarial activity against Plasmodium falciparum, with mechanisms involving inhibition of cytochrome b and effects on mitochondrial function .
- Potential Therapeutic Applications :
- Cancer Therapy : The compound's ability to modulate protein degradation pathways suggests potential applications in cancer treatment.
- Neurotransmitter Modulation : Some studies indicate efficacy in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders.
Case Studies
- Antimalarial Studies : A study on cyclopropyl carboxamide derivatives demonstrated that modifications to the cyclopropyl group significantly affected biological activity, highlighting the importance of this moiety for optimal efficacy (EC50 values ranging from 40 nM to > 10 μM depending on structural changes) .
- Protein Interaction Studies : Investigations into the interaction of this compound with deubiquitinase complexes revealed that alterations in its structure can modulate its binding efficiency and biological effects.
Comparative Biological Activity Table
Compound Name | Biological Activity | EC50 (nM) | Notes |
---|---|---|---|
This compound | Potential enzyme inhibitor | Unknown | Investigated for cancer therapy |
Cyclopropyl carboxamide derivatives | Antimalarial activity against P. falciparum | 40 nM - >10 μM | Structural modifications impact efficacy |
(S)-2-Amino-N-cyclopropyl-N-(2,4-dichloro-benzyl)-3-methyl-butyramide | Neurotransmitter modulation | Unknown | Potential anti-inflammatory effects |
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]cyclopropanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-8-2-1-7(10(12)5-8)6-13-9-3-4-9/h1-2,5,9,13H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNLISSGALOLGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405966 | |
Record name | Cyclopropyl-(2,4-dichloro-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892568-95-5 | |
Record name | Cyclopropyl-(2,4-dichloro-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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